Atorvastatin-d5 Lactone Atorvastatin-d5 Lactone Atorvastatin-d5 Lactone is labelled Atorvastatin intermediate as inhibitor of HMG-CoA reductase for the treatment of inflammation.
Brand Name: Vulcanchem
CAS No.:
VCID: VC0196540
InChI: InChI=1S/C33H33FN2O4/c1-21(2)31-30(33(39)35-25-11-7-4-8-12-25)29(22-9-5-3-6-10-22)32(23-13-15-24(34)16-14-23)36(31)18-17-27-19-26(37)20-28(38)40-27/h3-16,21,26-27,37H,17-20H2,1-2H3,(H,35,39)/t26-,27-/m1/s1/i3D,5D,6D,9D,10D
SMILES: CC(C)C1=C(C(=C(N1CCC2CC(CC(=O)O2)O)C3=CC=C(C=C3)F)C4=CC=CC=C4)C(=O)NC5=CC=CC=C5
Molecular Formula: C33H33FN2O4
Molecular Weight: 545.7 g/mol

Atorvastatin-d5 Lactone

CAS No.:

Cat. No.: VC0196540

Molecular Formula: C33H33FN2O4

Molecular Weight: 545.7 g/mol

Purity: > 95%

* For research use only. Not for human or veterinary use.

Atorvastatin-d5 Lactone -

Molecular Formula C33H33FN2O4
Molecular Weight 545.7 g/mol
IUPAC Name 5-(4-fluorophenyl)-1-[2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl]-4-(2,3,4,5,6-pentadeuteriophenyl)-N-phenyl-2-propan-2-ylpyrrole-3-carboxamide
Standard InChI InChI=1S/C33H33FN2O4/c1-21(2)31-30(33(39)35-25-11-7-4-8-12-25)29(22-9-5-3-6-10-22)32(23-13-15-24(34)16-14-23)36(31)18-17-27-19-26(37)20-28(38)40-27/h3-16,21,26-27,37H,17-20H2,1-2H3,(H,35,39)/t26-,27-/m1/s1/i3D,5D,6D,9D,10D
Standard InChI Key OUCSEDFVYPBLLF-CCJPLZOUSA-N
Isomeric SMILES [2H]C1=C(C(=C(C(=C1[2H])[2H])C2=C(N(C(=C2C(=O)NC3=CC=CC=C3)C(C)C)CC[C@@H]4C[C@H](CC(=O)O4)O)C5=CC=C(C=C5)F)[2H])[2H]
SMILES CC(C)C1=C(C(=C(N1CCC2CC(CC(=O)O2)O)C3=CC=C(C=C3)F)C4=CC=CC=C4)C(=O)NC5=CC=CC=C5
Canonical SMILES CC(C)C1=C(C(=C(N1CCC2CC(CC(=O)O2)O)C3=CC=C(C=C3)F)C4=CC=CC=C4)C(=O)NC5=CC=CC=C5
Appearance Light Yellow Solid
Melting Point 98-100°C

Chemical Properties and Structure

Molecular Structure

Atorvastatin-d5 Lactone features a core pyrrole structure with multiple substitutions, including a pentadeuterated phenyl ring, which distinguishes it from non-deuterated atorvastatin lactone. The deuterium labeling occurs specifically on the phenyl ring, resulting in replacement of five hydrogen atoms with deuterium (²H or D) atoms.

Chemical Properties

Based on the related compound 2-Hydroxy Atorvastatin Lactone-d5, we can infer the following properties for Atorvastatin-d5 Lactone:

PropertyValue
Molecular FormulaApproximately C33H29D5FN2O4
Molecular WeightApproximately 540-560 g/mol
Physical StateSolid
SolubilitySoluble in organic solvents like methanol, acetonitrile
StabilitySensitive to pH; stable in acidic conditions

The deuterium labeling affects the compound's mass but has minimal impact on its chemical behavior, making it ideal for use as an internal standard in analytical methods .

Acid-Lactone Interconversion Dynamics

Mechanism of Interconversion

One of the most significant aspects of atorvastatin chemistry is the interconversion between acid and lactone forms. Research indicates that this conversion is pH-dependent and can occur non-enzymatically. According to studies, conversion both from acid to lactone and vice versa is rapid at low pH (<2), while conversion from lactone to acid predominates at pH > 6 .

This interconversion has important implications for drug absorption and metabolism. In the acidic environment of the stomach, a portion of atorvastatin acid converts to the lactone form. This conversion is particularly relevant when considering drug-drug interactions that affect gastric emptying time .

Gastric Conversion Studies

In vitro studies have demonstrated significant conversion of atorvastatin to atorvastatin lactone in simulated gastric fluid over a 2-hour period . This finding helps explain the presence of substantial amounts of lactone forms in plasma following oral administration of atorvastatin acid.

Applications in Pharmaceutical Research

Analytical Standard for Bioanalysis

The primary application of Atorvastatin-d5 Lactone is as an internal standard for liquid chromatography with tandem mass spectrometry (LC/MS-MS) analysis. The deuterium labeling provides a mass difference that allows accurate discrimination between the analyte and internal standard while maintaining nearly identical chemical behavior during sample preparation and chromatographic separation .

Metabolic Studies

Deuterated compounds like Atorvastatin-d5 Lactone are invaluable tools for metabolic studies. They allow researchers to track the fate of specific portions of the molecule through metabolic pathways and quantify metabolites with high precision. In the case of atorvastatin, this is particularly important given the complex metabolism involving multiple active and inactive metabolites .

ManufacturerProduct DescriptionPackagingPrice (USD)
TRC2-HydroxyAtorvastatinLactone-d51mg$305
American Custom Chemicals CorporationORTHO-HYDROXY ATORVASTATIN-D5-LACTONE 95.00%1mg$866.25
American Custom Chemicals CorporationORTHO-HYDROXY ATORVASTATIN-D5-LACTONE 95.00%10mg$2887.50
aablocks1H-Pyrrole-3-carboxamide,5-(4-fluorophenyl)-N-(2-hydroxyphenyl)-2-(1-methylethyl)-4-(phenyl-d5)-1-[2-[(2R,4R)-tetrahydro-4-hydroxy-6-oxo-2H-pyran-2-yl]ethyl]-(9CI)1mg$538

The high pricing reflects the specialized nature of these compounds and the precision required in their synthesis and quality control .

Pharmacokinetic Implications

Role in Atorvastatin Metabolism

The acid and lactone forms of atorvastatin have distinct metabolic pathways. The acid form is primarily metabolized by CYP3A4 to o-hydroxyatorvastatin and p-hydroxyatorvastatin, which retain pharmacologic activity equivalent to the parent compound. Meanwhile, atorvastatin lactone can be metabolized to corresponding lactone metabolites .

Interestingly, plasma exposure of atorvastatin lactone is similar to or greater than that of the acid form following administration of atorvastatin acid. This suggests significant conversion of the acid to lactone form in vivo .

Impact on Drug-Drug Interactions

The acid-lactone interconversion has significant implications for drug-drug interactions. For example, studies with glucagon-like peptide-1 receptor agonists (GLP1RAs) show that delayed gastric emptying can dramatically alter atorvastatin pharmacokinetics, reducing maximum plasma concentration (Cmax) by up to 70% and delaying time to maximum concentration (Tmax) .

This effect is hypothesized to be due to increased conversion of atorvastatin acid to lactone in the acidic gastric environment due to longer residence time in the stomach. Understanding these complex interactions requires sophisticated physiologically-based pharmacokinetic (PBPK) models that incorporate the acid-lactone equilibrium .

Analytical Methods and Techniques

LC/MS-MS Analysis

Liquid chromatography with tandem mass spectrometry (LC/MS-MS) is the preferred analytical technique for detecting and quantifying atorvastatin and its metabolites in biological samples. The use of deuterated internal standards like Atorvastatin-d5 Lactone improves the precision and accuracy of these analyses .

In a typical workflow, biological samples are processed to extract atorvastatin and its metabolites, followed by chromatographic separation and detection by mass spectrometry. The deuterated internal standard is added at a known concentration early in the sample preparation process to account for losses and matrix effects .

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